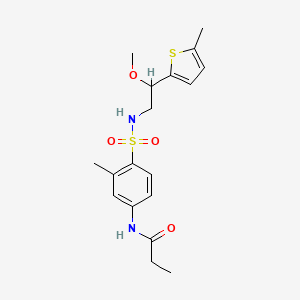

N-(4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Description

This compound is a sulfonamide derivative featuring a propionamide core attached to a substituted phenyl ring. Its structure includes:

- A 3-methylphenyl group linked to a sulfamoyl moiety (SO₂NH).

- A 2-methoxyethyl chain substituted with a 5-methylthiophen-2-yl heterocycle.

- A propionamide group (CH₂CH₂CONH-) at the para position of the phenyl ring.

The methoxy group on the ethyl chain may improve metabolic stability compared to non-ether analogs .

Properties

IUPAC Name |

N-[4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-5-18(21)20-14-7-9-17(12(2)10-14)26(22,23)19-11-15(24-4)16-8-6-13(3)25-16/h6-10,15,19H,5,11H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLTZYGNYDGUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide, a complex organic compound, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes a sulfamoyl group and a propionamide moiety. Its molecular formula is , with a molecular weight of approximately 346.44 g/mol. The presence of methoxy and thiophenyl groups contributes to its lipophilicity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.44 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 3 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways related to neurotransmitter synthesis or degradation.

- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing signaling pathways associated with mood regulation and cognitive functions.

- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of this compound is crucial for evaluating its therapeutic potential:

- Absorption : High absorption rates have been noted in preliminary studies, indicating favorable bioavailability.

- Distribution : The compound's lipophilicity suggests extensive distribution in tissues.

- Metabolism : Metabolic pathways are yet to be fully elucidated but may involve phase I and II reactions typical for organic compounds.

- Excretion : Predominantly renal excretion is expected based on structural characteristics.

Case Studies and Research Findings

Recent studies have explored the biological effects of similar compounds with structural similarities. For instance:

- A study on related sulfamoyl compounds demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential anticancer properties.

- Research involving analogs indicated that modifications to the methoxy and thiophenyl groups can enhance receptor selectivity and potency.

Table 2: Summary of Relevant Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamide and propionamide derivatives. Below is a comparative analysis based on molecular features and available

Table 1: Structural and Functional Comparison

Key Findings

Sulfamoyl Group : Present in both the target compound and BG14214, this group is critical for hydrogen bonding with enzymatic targets (e.g., sulfonamide inhibitors bind zinc in carbonic anhydrase) .

Thiophene vs.

Propionamide vs. Acetamide : The target’s propionamide extends the alkyl chain compared to BG14214’s acetamide, possibly increasing binding affinity through van der Waals interactions .

Piperidine vs. Ethylsulfamoyl : Compound 34’s piperidine introduces a basic nitrogen, which may alter solubility and target selectivity compared to the target’s neutral ethylsulfamoyl group .

Research Implications

- The 5-methylthiophen-2-yl group in the target compound could be explored for selective kinase inhibition, as thiophenes are prevalent in ATP-competitive inhibitors .

- The methoxyethyl-sulfamoyl motif (shared with BG14214) warrants pharmacokinetic studies to assess half-life improvements over non-ether analogs .

- Comparative crystallography (e.g., using tools like WinGX ) could elucidate conformational differences between acetamide and propionamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.